molecular formula C12H14N4O2S B6717238 Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate

Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate

Cat. No.: B6717238
M. Wt: 278.33 g/mol
InChI Key: HGZXCFKEQRHXBQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate is a chemical compound that features a benzoate ester linked to a sulfanylethyl group, which is further connected to a methyltetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions on the tetrazole ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological molecules in a similar manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate is unique due to the combination of its benzoate ester, sulfanylethyl group, and methyltetrazole ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other tetrazole derivatives.

Properties

IUPAC Name

methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-16-12(13-14-15-16)19-8-7-9-5-3-4-6-10(9)11(17)18-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZXCFKEQRHXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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